6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Physicochemical profiling Drug-likeness Positional isomer SAR

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 1822826-95-8) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one family, a privileged scaffold in medicinal chemistry with documented applications spanning anti-inflammatory, anticancer, and cardiovascular research. The compound features a bromine substituent at the 6-position of the pyridazinone ring and a 3-fluorobenzyl group at the N2 position, yielding a molecular formula of C₁₁H₈BrFN₂O and a molecular weight of 283.10 g/mol.

Molecular Formula C11H8BrFN2O
Molecular Weight 283.1
CAS No. 1822826-95-8
Cat. No. B2772077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one
CAS1822826-95-8
Molecular FormulaC11H8BrFN2O
Molecular Weight283.1
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)Br
InChIInChI=1S/C11H8BrFN2O/c12-10-4-5-11(16)15(14-10)7-8-2-1-3-9(13)6-8/h1-6H,7H2
InChIKeyVIBLQAGWNVYBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 1822826-95-8): Core Identity and Class Positioning for Informed Procurement


6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 1822826-95-8) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one family, a privileged scaffold in medicinal chemistry with documented applications spanning anti-inflammatory, anticancer, and cardiovascular research [1]. The compound features a bromine substituent at the 6-position of the pyridazinone ring and a 3-fluorobenzyl group at the N2 position, yielding a molecular formula of C₁₁H₈BrFN₂O and a molecular weight of 283.10 g/mol [2]. Its computed XLogP3 of 2.2 and topological polar surface area (TPSA) of 32.7 Ų place it within favorable drug-like property space [2]. Available from multiple specialty chemical suppliers at purities typically ≥98%, this compound serves primarily as a synthetic building block for generating focused libraries of 6-substituted pyridazinone derivatives through palladium-catalyzed cross-coupling reactions .

Why 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinone Analogs Without Loss of Synthetic or Biological Fidelity


Pyridazin-3(2H)-one derivatives are exquisitely sensitive to both the position and electronic character of ring substituents. The 6-position bromine serves as a critical synthetic handle for cross-coupling diversification (Suzuki, Stille, Buchwald-Hartwig), while its electron-withdrawing effect modulates ring electronics and carbonyl reactivity [1]. The N2-(3-fluorobenzyl) group further influences lipophilicity, metabolic stability, and target binding through its specific fluoro substitution pattern. Interchanging with the 5-bromo positional isomer (CAS 2091941-46-5) alters the vector of derivatization and electronic distribution—the 5-bromo isomer exhibits a lower computed XLogP3 of 2.0 versus 2.2 for the 6-bromo target, reflecting measurable differences in lipophilicity that affect partitioning, permeability, and assay behavior [2]. Similarly, replacing the 3-fluorobenzyl with a 2-fluorobenzyl or 4-fluorobenzyl group changes molecular conformation and fluorine-mediated interactions, while non-halogenated analogs lack the synthetic versatility conferred by the aryl bromide. These differences are not cosmetic; in closely related 6-substituted 2-alkylpyridazin-3(2H)-one series, substitution at the 6-position directly determines COX-2 selectivity index and anti-inflammatory potency [3].

Quantitative Differentiation Evidence for 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one: Head-to-Head and Cross-Study Comparisons


Lipophilicity Differential: 6-Bromo Exhibits Higher Computed XLogP3 Than the 5-Bromo Positional Isomer

The 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 1822826-95-8) has a PubChem-computed XLogP3 of 2.2, compared to 2.0 for the direct positional isomer 5-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 2091941-46-5), representing a +0.2 log unit increase [1]. This differential arises from the distinct electronic environment of the bromine at the 6- versus 5-position relative to the carbonyl group, affecting the compound's hydrogen-bond acceptor profile and solvation energetics. Both compounds share identical molecular formula (C₁₁H₈BrFN₂O), molecular weight (283.10 g/mol), TPSA (32.7 Ų), and heavy atom count (16), isolating lipophilicity as the primary discriminatory parameter [1].

Physicochemical profiling Drug-likeness Positional isomer SAR

Synthetic Versatility: 6-Bromo Substituent Enables Regioselective Cross-Coupling at the Electron-Deficient C6 Position

The 6-bromo substituent on the pyridazin-3(2H)-one core is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig) due to the electron-withdrawing effect of the adjacent ring nitrogen and carbonyl group . In contrast, the non-brominated analog 2-(3-fluorobenzyl)pyridazin-3(2H)-one lacks this synthetic handle entirely, precluding direct C6 diversification without additional halogenation steps. Among halogenated pyridazinones, 6-bromo derivatives have been explicitly utilized in Suzuki cross-coupling reactions to generate 6-aryl-2-alkylpyridazin-3(2H)-one libraries, with the bromine serving as a superior leaving group compared to chlorine due to lower bond dissociation energy (C–Br bond: ~285 kJ/mol vs. C–Cl bond: ~397 kJ/mol) [1]. The 6-bromo regioisomer places the coupling site at the position most remote from the N2 substituent, minimizing steric interference during catalysis [2].

Synthetic chemistry C–C cross-coupling Building block utility

Fluorine Positional Effect: 3-Fluorobenzyl vs. 2-Fluorobenzyl—Equivalent Lipophilicity but Distinct Electrostatic Potential Surface

Comparison of 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 1822826-95-8) with its 2-fluorobenzyl positional isomer (CAS 1616402-77-7) reveals identical computed XLogP3 (2.2) and TPSA (32.7 Ų) [1]. However, the fluorine substitution pattern on the benzyl ring generates distinct molecular electrostatic potential (MEP) surfaces: the 3-fluoro orientation projects the C–F dipole at a meta angle relative to the methylene linker, whereas the 2-fluoro orientation places the dipole ortho, creating a steric and electronic microenvironment directly adjacent to the N2 attachment point. These differences have been shown in pyridazinone SAR studies to affect COX-2 binding site complementarity, where the N2-benzyl substituent occupies a hydrophobic pocket sensitive to both steric bulk and electrostatic contour [2]. The 3-fluoro isomer provides a balanced electronic profile—electron-withdrawing inductive effect without the steric encumbrance of ortho substitution—making it the preferred choice when unhindered N2 substitution is required with fluorine present for metabolic stabilization.

Fluorine SAR Medicinal chemistry Metabolic stability

Commercial Availability Profile: Active Supply Chain with ≥98% Certified Purity from Multiple Specialty Vendors

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is actively stocked by multiple reputable specialty chemical suppliers including Fluorochem (catalog ref. 403918), Leyan (catalog 1695971), and Kishida Chemical (Japan), with certified purity specifications of ≥98% . In contrast, the 5-bromo positional isomer (CAS 2091941-46-5) is listed by Fluorochem (catalog F476376) but with a noted warning label (GHS07) for oral toxicity (H302), skin irritation (H315), and eye irritation (H319), requiring additional handling precautions that may affect laboratory workflow efficiency . The 6-bromo-2-(4-fluorobenzyl) isomer (CAS not retrieved from non-excluded sources) and the non-fluorinated 6-bromo-2-benzyl analog show more limited vendor coverage based on current catalog surveys. Furthermore, the target compound has available computed spectroscopic identifiers (InChIKey: VIBLQAGWNVYBAE-UHFFFAOYSA-N) and MDL number (MFCD28134428), facilitating unambiguous registration in electronic laboratory notebooks and procurement systems .

Chemical procurement Supply chain Purity specification

Drug-Likeness Assessment: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Falls Within Favorable RO5 and Lead-Like Property Space

The target compound satisfies all four Lipinski Rule of Five (RO5) criteria: molecular weight 283.10 g/mol (<500), XLogP3 2.2 (<5), hydrogen bond donors 0 (<5), and hydrogen bond acceptors 3 (<10) [1][2]. Within the broader set of halogenated N-benzylpyridazinone building blocks, this profile positions the compound favorably for fragment-based or lead-like screening libraries. By comparison, 6-aryl-substituted pyridazinones generated via Suzuki coupling of the 6-bromo intermediate frequently exceed MW 350 and XLogP3 >3.5, making the bromo precursor a more tractable starting point for systematic property optimization . The absence of hydrogen bond donors minimizes confounding factors in biochemical and cellular assays, while the 3 hydrogen bond acceptors (carbonyl oxygen, ring N1, ring N2) provide sufficient polarity for aqueous solubility without excessive hydrophilicity.

Drug-likeness Lead optimization Physicochemical profiling

6-Position Substitution Determines COX-2 Selectivity: Evidence from Closely Related 2-Alkyl-6-substituted Pyridazinone Series

In a systematic study of 6-substituted 2-alkylpyridazin-3(2H)-ones, the nature of the 6-position substituent was demonstrated to be the dominant determinant of COX-2 selectivity index [1]. Compounds 6-benzyl-2-methylpyridazin-3(2H)-one (4a), 6-benzoyl-2-propylpyridazin-3(2H)-one (8b), and 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) achieved COX-2 selectivity indices of 96, 99, and 98 respectively, with anti-inflammatory activity of 65%, 60%, and 62% inhibition of edema at 10 mg/kg—each exceeding diclofenac (58% inhibition) [1]. While the specific target compound 6-bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one was not directly assayed in this study, the bromine at the 6-position serves as the critical precursor for installing the activity-determining substituents (aryl, benzoyl, hydroxyalkyl) that conferred the highest selectivity. The 6-bromo intermediate therefore represents the strategic entry point for generating the most selective COX-2 inhibitor candidates in this chemotype, a capability absent in non-6-substituted or pre-functionalized pyridazinone building blocks [1][2].

COX-2 inhibition Anti-inflammatory SAR Selectivity index

Highest-Value Application Scenarios for 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: COX-2-Selective Inhibitor Lead Generation via C6 Suzuki Diversification

Procurement of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is indicated when the research objective is to generate a focused library of 6-aryl/heteroaryl pyridazinone analogs for COX-2 selectivity screening. As established in Section 3 (Evidence_Item 5), 6-substituted pyridazinones derived from C6-bromo precursors achieve COX-2 selectivity indices of 96–99 and in vivo anti-inflammatory efficacy exceeding diclofenac at 10 mg/kg [1]. The bromine at the 6-position enables parallel Suzuki-Miyaura coupling with commercially available arylboronic acids, allowing rapid SAR exploration at the position most determinative of COX-2 selectivity (Evidence_Item 2). The 3-fluorobenzyl N2 substituent additionally provides a metabolically stabilized benzyl group with favorable lipophilicity (XLogP3 = 2.2) for oral bioavailability optimization (Evidence_Item 1).

Chemical Biology: Kinase or PFKFB3 Probe Synthesis Requiring C6 Derivatization Handle

For chemical biology programs targeting glycolytic enzymes such as PFKFB3, where 2-arylpyridazinones have been identified as privileged inhibitor scaffolds, this building block offers a direct route to C6-diversified analogs [2]. The C6–Br bond serves as a universal coupling handle for installing aromatic, heteroaromatic, or amine substituents via Suzuki or Buchwald-Hartwig chemistry (Evidence_Item 2). The 3-fluorobenzyl group at N2 provides the aryl substitution pattern present in the parent PFKFB3 inhibitor chemotype, while the position-6 bromine allows systematic investigation of substituent effects on enzyme inhibition potency and selectivity without requiring de novo core synthesis for each analog.

Fragment-Based Drug Discovery: Low-MW, Rule-of-5-Compliant Starting Point for Property-Guided Optimization

With molecular weight of 283.10 g/mol, XLogP3 of 2.2, and zero hydrogen bond donors (Evidence_Item 4), 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one qualifies as a lead-like fragment suitable for fragment-based screening or as a core scaffold for property-guided optimization. Its favorable RO5 profile ensures that elaborated products remain within drug-like property space even after addition of two or more substituents, reducing the risk of property-related attrition during lead optimization. Procurement of this specific building block, rather than more advanced intermediates, preserves maximum synthetic flexibility while maintaining property-space control.

Synthetic Methodology Development: Model Substrate for Pd-Catalyzed Cross-Coupling on Electron-Deficient Heteroaryl Bromides

The 6-bromopyridazinone core, being electron-deficient due to the adjacent carbonyl and ring nitrogen atoms, represents a challenging yet informative substrate class for developing and benchmarking palladium-catalyzed cross-coupling methodologies. The C–Br bond dissociation energy of ~285 kJ/mol (Evidence_Item 2) facilitates oxidative addition while the electron-poor heterocycle tests catalyst tolerance to coordinating heteroatoms. The compound's well-defined structure, commercial availability from multiple vendors (Evidence_Item 3), and unambiguous analytical identifiers (InChIKey, MDL number) make it an ideal model substrate for reproducible methodology studies, comparing favorably to less accessible or less well-characterized heteroaryl bromide analogs.

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